molecular formula C21H30O2 B589739 13-cis Retinoic Acid-d5 Methyl Ester CAS No. 1331666-29-5

13-cis Retinoic Acid-d5 Methyl Ester

Cat. No.: B589739
CAS No.: 1331666-29-5
M. Wt: 319.5
InChI Key: SREQLAJQLXPNMC-JXPUCJCNSA-N
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Description

13-cis Retinoic Acid-d5 Methyl Ester: is a deuterated form of 13-cis Retinoic Acid Methyl Ester, which is a derivative of retinoic acid. Retinoic acids are metabolites of vitamin A and play crucial roles in cellular growth and differentiation. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and distinct mass, which helps in the accurate quantification of 13-cis Retinoic Acid .

Mechanism of Action

Target of Action

The primary targets of 13-cis Retinoic Acid-d5 Methyl Ester are the RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the action of retinoic acid, a metabolite of Vitamin A, which is involved in various homeostatic functions, including the regulation of embryonic development, maintenance of the immune system, and vision .

Mode of Action

This compound interacts with its targets, the RAR-β and RAR-α receptors, to induce a series of cellular responses. It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor action .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It also influences the pathways involved in the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c . These effects implicate mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . A variety of factors influence its stability in tissue culture media, and degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark .

Biochemical Analysis

Biochemical Properties

13-cis Retinoic Acid-d5 Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It is also involved in the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the in vitro invasiveness of oral squamous cell carcinoma cells . It also inhibits cell proliferation and increases cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to act by inhibiting the actions of enzymes needed to metabolize steroids .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that degradation and isomerization are minimized by storage under an inert gas such as argon, at less than -20 °C in the dark .

Metabolic Pathways

This compound is involved in the metabolic pathways of retinol (vitamin A). It is a naturally occurring retinoid that inhibits retinol oxidation and dehydrogenation of 17β-hydroxy steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester typically involves the deuteration of 13-cis Retinoic Acid followed by esterification. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved using deuterated reagents under controlled conditions. The esterification process involves reacting the deuterated acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration and esterification processes. These processes are optimized for high yield and purity, often involving advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: 13-cis Retinoic Acid-d5 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 13-cis Retinoic Acid-d5 Methyl Ester is used as an internal standard in mass spectrometry for the quantification of retinoic acids. Its deuterated form provides a distinct mass that helps in accurate measurements .

Biology and Medicine: In biological and medical research, it is used to study the metabolism and pharmacokinetics of retinoic acids. It helps in understanding the role of retinoic acids in cellular differentiation and growth, and their therapeutic potential in treating diseases like acne and certain types of cancer .

Industry: In the pharmaceutical industry, it is used in the development and quality control of retinoic acid-based drugs. Its stability and distinct mass make it an ideal internal standard for analytical methods .

Comparison with Similar Compounds

Uniqueness: 13-cis Retinoic Acid-d5 Methyl Ester is unique due to its deuterated form, which provides stability and distinct mass for analytical purposes. This makes it particularly valuable in research and industrial applications where precise quantification is essential .

Properties

IUPAC Name

methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-JXPUCJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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